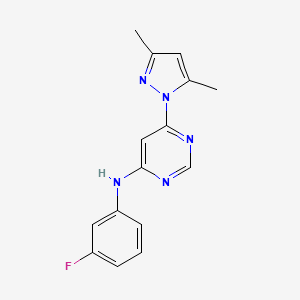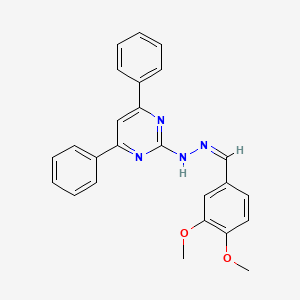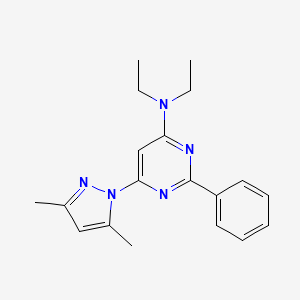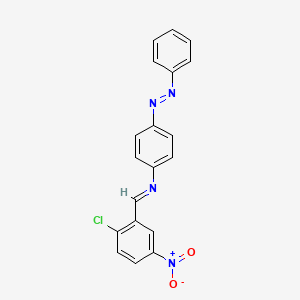
6-(3,5-dimethylpyrazol-1-yl)-N-(3-fluorophenyl)pyrimidin-4-amine
Overview
Description
6-(3,5-dimethylpyrazol-1-yl)-N-(3-fluorophenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethylpyrazol-1-yl)-N-(3-fluorophenyl)pyrimidin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting with a suitable diketone and hydrazine derivative to form the pyrazole ring.
Substitution reactions: Introducing the 3,5-dimethyl groups on the pyrazole ring.
Formation of the pyrimidine ring: Using appropriate precursors to form the pyrimidine ring.
Coupling reactions: Coupling the pyrazole and pyrimidine rings under specific conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the pyrazole or pyrimidine rings.
Reduction: Reduction reactions could modify the functional groups attached to the rings.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be studied for its potential as an enzyme inhibitor or receptor modulator, given the biological activity of many pyrimidine derivatives.
Medicine
In medicine, it might be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine: Lacks the fluorophenyl group.
N-(3-fluorophenyl)pyrimidin-4-amine: Lacks the pyrazole ring.
6-(pyrazol-1-yl)-N-(3-fluorophenyl)pyrimidin-4-amine: Lacks the dimethyl groups on the pyrazole ring.
Uniqueness
The presence of both the 3,5-dimethylpyrazol-1-yl and the 3-fluorophenyl groups in the same molecule might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(3-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c1-10-6-11(2)21(20-10)15-8-14(17-9-18-15)19-13-5-3-4-12(16)7-13/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGVNIDWNSQKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide](/img/structure/B3834487.png)
![7-methylfuro[3,2-e][2,1,3]benzoxadiazole](/img/structure/B3834488.png)

![N-[(Z)-(2-methoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine](/img/structure/B3834502.png)
![N-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B3834526.png)
![2-(4-bromophenyl)-N-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-4-amine](/img/structure/B3834536.png)
![nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3834549.png)

![N-ethyl-2-oxo-1-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B3834554.png)
![2-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B3834557.png)
![2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethanol](/img/structure/B3834565.png)
![4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B3834573.png)
![4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B3834580.png)

